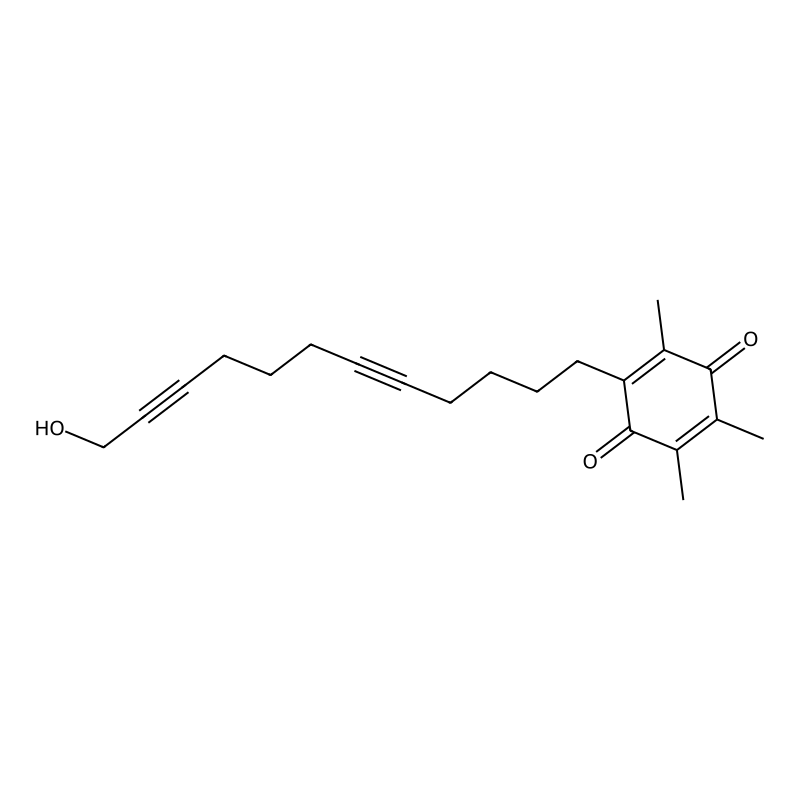

Docebenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Pathways

Docebenone primarily works by selectively inhibiting the 5-lipoxygenase (5-LO) enzyme [1] [2]. This enzyme catalyzes the first dedicated steps in the conversion of arachidonic acid to pro-inflammatory leukotrienes [2]. By binding to the enzyme's active site, this compound reduces the production of these inflammatory mediators with a high degree of selectivity, showing minimal cross-reactivity with cyclooxygenase (COX) pathways [2].

Furthermore, this compound has been identified as a ferroptosis inhibitor [3] [2]. Ferroptosis is an iron-dependent form of programmed cell death characterized by extensive lipid peroxidation. The diagram below illustrates the key pathways through which this compound exerts its effects.

Research and Experimental Data

This compound has demonstrated efficacy across various experimental models, from in vitro cell studies to in vivo animal models of disease.

In Vitro Efficacy

The table below summarizes key quantitative findings from cellular studies:

| Cell Line / Model | Effect / Assay | Result (IC₅₀ / EC₅₀) | Citation/Context |

|---|---|---|---|

| RBL-1 cells | Inhibition of LTB4 formation | IC₅₀ = 90 nM (9.0 x 10⁻⁸ M) [1] | Concentration for 50% reduction of LTB4 [1] |

| General 5-LO Inhibition | 5-Lipoxygenase activity | IC₅₀ = 0.8 µM [4] | Selective 5-LO inhibition [4] |

| HepG2 (DPX-2) cells | Activation of human PXR (luciferase) | EC₅₀ = 28.2 µM [1] | 24-hour luciferase reporter assay [1] |

| HepG2 (DPX-2) cells | Induction of CYP3A4 | EC₅₀ = 7.1 µM [1] | 24-hour luminescent analysis [1] |

| 5-LO-positive Capan-2 cells | Cytotoxic & anti-proliferative effects | Induced [4] | Pancreatic cancer cell line [4] |

In Vivo Efficacy and Experimental Protocols

Animal studies highlight this compound's potential therapeutic utility and provide methodologies for research.

Acute Pancreatitis Model (Rat)

- Protocol: Pancreatitis is induced by retrograde injection of 0.4 mL/kg body weight of 6% taurocholic acid into the pancreatic duct. This compound is administered in a single dose of 30 mg/kg [1] [2].

- Outcome: The compound reduced serum amylase and lipase levels by 55-97% and improved survival rates [2].

Anaphylaxis Model (Guinea Pig/Monkey)

- Protocol and Outcome: this compound suppresses the release of the slow-reacting substance of anaphylaxis (SRS-A) in a dose-dependent manner. In monkeys, doses ranging from 10⁻⁸ M to 10⁻⁵ M caused 55% to 97% suppression [1].

Experimental Use Guidelines

For researchers planning to use this compound in laboratory studies, here are key physicochemical and handling details.

Solubility and Stock Solution Preparation [1]

- Solvent: Soluble in DMSO at 250 mg/mL (765.86 mM).

- Note: The solution is hygroscopic, so use newly opened DMSO and consider the impact on solubility.

- Storage of Stock Solution:

- Powder: -20°C for 3 years or 4°C for 2 years.

- Solution: -80°C for 2 years or -20°C for 1 year.

In Vivo Dosing Formulation (Example Protocol) [1] A recommended protocol for preparing a dosing solution for animal studies is as follows:

- Stock Solution: Prepare a 62.5 mg/mL solution of this compound in DMSO.

- Working Solution: Mix 100 µL of the DMSO stock with 400 µL of PEG300.

- Additives: Add 50 µL of Tween-80 to the mixture and mix evenly.

- Dilution: Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL. This yields a clear solution of ≥ 6.25 mg/mL this compound.

Future Research and Context

This compound is a research-grade compound and not approved for medical use [1] [4]. Its role as a ferroptosis inhibitor places it within a modern and rapidly evolving field of cell death research, suggesting potential for future therapeutic strategies in neurodegenerative diseases, organ injury, and beyond [3].

References

Docebenone mechanism of action

Detailed Mechanism of Action

Idebenone's therapeutic action arises from its dual role in mitochondrial energy production and cellular antioxidant defense.

- Restoration of Electron Transport: In LHON, pathogenic mutations often cause a defect in Complex I of the mitochondrial respiratory chain [1]. Idebenone, due to its synthetic structure and lower molecular weight compared to endogenous CoQ10, can effectively shuttle electrons from cytosolic dehydrogenases directly to Complex III, effectively bypassing the dysfunctional Complex I [2] [1] [3]. This bypass maintains the flow of electrons, supports the proton gradient, and restores ATP synthesis in cells with high energy demands, such as retinal ganglion cells [2] [1].

- Antioxidant Activity and Neuroprotection: Mitochondrial dysfunction leads to increased electron leakage and generation of Reactive Oxygen Species (ROS) [3]. Idebenone acts as a potent free radical scavenger, reducing oxidative damage to lipids, proteins, and DNA [2] [3]. By inhibiting lipid peroxidation, it protects the integrity of mitochondrial and cellular membranes [2]. This combined action of increasing energy output and decreasing oxidative stress is proposed to re-activate "viable-but-inactive" retinal ganglion cells in LHON, preventing vision loss and promoting recovery [2] [1].

The following diagram illustrates how idebenone integrates into and bypasses the defective mitochondrial respiratory chain.

Idebenone bypasses defective mitochondrial Complex I to restore electron flow and ATP production.

Pharmacokinetic Profile

Understanding the absorption and metabolism of idebenone is critical for its clinical application. Key quantitative data are summarized below.

| Pharmacokinetic Parameter | Details |

|---|---|

| Absorption & Bioavailability | Rapidly absorbed after oral administration. Tmax: ~1 hour (range 0.33-2.00 h). Bioavailability increases 5-7 fold when administered with food [2]. |

| Distribution | Passes the blood-brain barrier. Detectable in cerebral tissue and aqueous humor of the eye [2]. |

| Protein Binding | >99% [4]. |

| Metabolism | Extensive first-pass metabolism. Oxidative shortening of the side chain and reduction of the quinone ring, followed by conjugation to glucuronides and sulphates [2]. |

| Route of Elimination | Mainly renal excretion of metabolites. In urine: QS4+QS4-C (49.3-68.3% of dose), QS6+QS6-C (6.45-9.46%), other metabolites (<1%) [2]. |

| Half-life | ~18 hours [4]. |

Experimental & Clinical Evidence

Idebenone's approval for LHON was based on evidence of its biochemical efficacy and clinical benefit.

- Key Experimental Findings: Evidence indicates idebenone increases ATP production and reduces oxidative damage [2]. In LHON patients, the drug is thought to re-activate retinal ganglion cells (RGCs) that are viable but non-functioning due to energy deficiency, leading to visual recovery [2] [1].

- Clinical Trial Evidence: A pivotal randomized clinical trial and follow-up studies demonstrated that oral idebenone 900 mg/day for 24 weeks had persistent beneficial effects in preventing further vision impairment and promoting vision recovery in LHON patients compared to the natural disease course [1]. This provides the primary evidence for its clinical value.

Research and Development Context

- Investigational Uses: While approved for LHON in Europe, idebenone has been or is being investigated for other conditions involving mitochondrial dysfunction, including Friedreich's ataxia, Duchenne muscular dystrophy, and Parkinson's disease [4].

- Important Note on Approval Status: Idebenone is not currently approved by the U.S. Food and Drug Administration (FDA) or Health Canada for the treatment of LHON or any other indication [2].

References

Technical Guide: Solubility Enhancement of Docetaxel

Introduction to the Solubility Challenge of Docetaxel

Docetaxel (DTX) is a potent semisynthetic chemotherapeutic agent from the taxane family, used against breast, prostate, and non-small cell lung cancers [1] [2]. It functions as a microtubule-stabilizing agent, inhibiting cell division by promoting tubulin polymerization and preventing depolymerization, ultimately leading to apoptosis in cancer cells [3] [2].

Despite its efficacy, docetaxel faces significant biopharmaceutical challenges. It is classified as a BCS Class IV drug, characterized by poor water solubility (approximately 3.9–7 µg/mL) and low permeability [4] [2]. To overcome these limitations, various advanced formulation strategies have been developed, which are detailed in this guide.

Quantitative Overview of Docetaxel Solubilization Strategies

The following table summarizes key performance data from various docetaxel solubility enhancement studies.

Table 1: Performance Comparison of Docetaxel Solubilization Formulations

| Formulation Strategy | Key Excipient(s) | Solubility Achieved | Fold Increase | Reference |

|---|---|---|---|---|

| Binary Solid Dispersion | Soluplus (1:10 ratio) | 362.93 ± 11.01 µg/mL | ~93-fold [4] | |

| Ternary Solid Dispersion | Kollidon 12PF, Lutrol F68 | Data not provided in results | Significant improvement noted [4] | |

| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-Cyclodextrin (H3) | ~986 µg/mL (est. from 253x increase) | 253-fold [1] | |

| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-Cyclodextrin (H2) | ~943 µg/mL (est. from 242x increase) | 242-fold [1] | |

| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-Cyclodextrin (H1) | ~842 µg/mL (est. from 216x increase) | 216-fold [1] | |

| Nanostructured Lipid Carrier (NLC) | Stearic Acid, Miglyol 812, Tween 80 | Enhanced bioavailability & controlled release [2] | N/A | |

| Solid Lipid Nanoparticles (SLNs) | Precirol ATO 5, Tween 20 | High encapsulation efficiency (~80%) [5] | N/A | |

| Conventional Solvent | Dimethyl Sulfoxide (DMSO) | 200 mg/mL [3] | N/A | |

| Conventional Solvent | Ethanol (EtOH) | 100 mg/mL [3] | N/A |

Detailed Experimental Protocols

Protocol for Binary Solid Dispersion via Freeze-Drying

This method utilizes polymers to create a solid molecular dispersion, significantly enhancing solubility.

- Objective: To prepare and characterize a binary solid dispersion of Docetaxel with Soluplus to dramatically improve aqueous solubility.

- Materials: Docetaxel (API), Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), purified water, liquid nitrogen.

- Equipment: Freeze dryer, differential scanning calorimeter (DSC), powder X-ray diffractometer (PXRD), Fourier-transform infrared spectrometer (FTIR), scanning electron microscope (SEM).

- Procedure [4]:

- Weighing: Accurately weigh Docetaxel and Soluplus in a 1:10 weight ratio.

- Dissolution: Dissolve both components in a suitable common solvent system (e.g., a mixture of water and an organic solvent) to create a homogeneous solution.

- Freezing: Rapidly freeze the solution using liquid nitrogen.

- Lyophilization: Subject the frozen mass to freeze-drying (lyophilization) under vacuum to remove the solvent, resulting in a porous solid dispersion.

- Characterization:

- Solubility Measurement: Determine the kinetic solubility of the dispersion in aqueous medium.

- Solid-State Characterization: Use DSC and PXRD to confirm the amorphous state of Docetaxel within the dispersion.

- Morphology Analysis: Use SEM to examine the surface morphology of the dispersion particles.

- Mechanism of Enhancement: The method transforms crystalline Docetaxel into an amorphous state, which is energetically favorable for dissolution. The polymer Soluplus also acts as a solubilizing agent via micellization in aqueous environments [4].

Protocol for Cyclodextrin Inclusion Complexation

This technique involves forming a non-covalent inclusion complex where the Docetaxel molecule is encapsulated within the hydrophobic cavity of a modified cyclodextrin.

- Objective: To form and characterize an inclusion complex between Docetaxel and alkylenediamine-modified β-Cyclodextrins to improve water solubility and biological activity.

- Materials: Docetaxel, alkylenediamine-modified β-Cyclodextrins (H1, H2, H3), phosphate-buffered saline (PBS), sodium acetate-acetic acid (NaAc–HAc) buffer.

- Equipment: Magnetic stirrer, freeze dryer, nuclear magnetic resonance (NMR) spectrometer, FTIR, mass spectrometer (MS).

- Procedure [1]:

- Phase Solubility Study: Perform a phase solubility study according to Higuchi and Connors to determine the stoichiometry (e.g., 1:1) and binding constant of the complex.

- Complex Preparation: Prepare the inclusion complex using methods such as freeze-drying or co-evaporation. For freeze-drying, dissolve DTX and the cyclodextrin host in a solvent, then lyophilize.

- Characterization:

- Solubility Study: Measure the solubility of the formed complex in water and compare it to pure DTX.

- Structural Analysis: Use

^1H NMR and FTIR to confirm the formation of the inclusion complex and identify the interaction sites. - In vitro Release: Study the drug release profile in buffers simulating physiological conditions (e.g., pH 5.0 and 7.4).

- In vitro Cytotoxicity: Evaluate the cytotoxicity and apoptosis-inducing activity of the complex against relevant cancer cell lines (e.g., MCF-7, A-549).

- Mechanism of Enhancement: The hydrophobic cavity of the cyclodextrin hosts the Docetaxel molecule, while the hydrophilic exterior and the modified amino groups enhance the complex's solubility in water [1].

Protocol for Nanostructured Lipid Carrier (NLC) Development

NLCs are second-generation lipid nanoparticles that provide a solid matrix for drug encapsulation, improving solubility and enabling controlled release.

- Objective: To develop, optimize, and characterize Docetaxel-loaded NLCs for enhanced delivery, particularly for gastric cancer treatment.

- Materials: Docetaxel, solid lipids (e.g., Stearic acid, Precirol ATO 5, Compritol 888 ATO), liquid lipids (e.g., Miglyol 812), surfactants (e.g., Tween 20, Tween 80, Kolliphor P 188).

- Equipment: High-speed homogenizer or probe sonicator, dynamic light scattering (DLS) instrument for particle size and zeta potential, HPLC/UPLC, dialysis tubing.

- Procedure [2]:

- Lipid Screening: Theoretically predict and experimentally verify the solubility of DTX in various solid and liquid lipids. Precirol ATO 5 and Miglyol 812 are often selected.

- Formulation Optimization: Employ a Quality-by-Design (QbD) approach. Use a Design of Experiments (DoE) to optimize critical process parameters (CPPs) and material attributes (CMAs) for critical quality attributes (CQAs) like particle size, polydispersity index (PDI), and zeta potential.

- NLC Preparation: Use methods like hot homogenization or microemulsion. Typically, the lipid phase (containing dissolved DTX) and aqueous phase (containing surfactant) are heated, mixed, and then homogenized or sonicated to form a nanoemulsion, which is cooled to form solid NLCs.

- Characterization:

- Colloidal Properties: Measure particle size, PDI, and zeta potential using DLS.

- Drug Loading: Determine encapsulation efficiency and drug loading capacity using techniques like UPLC.

- In vitro Drug Release: Perform a release study using dialysis in PBS (pH 7.4) and analyze the data using models like Korsmeyer-Peppas.

- Stability Studies: Assess the physical and chemical stability of the NLCs over time under storage conditions.

- Mechanism of Enhancement: NLCs solubilize DTX within a lipid matrix, protecting it and enhancing its bioavailability. The imperfect crystal structure of NLCs allows for higher drug loading and reduced drug expulsion compared to Solid Lipid Nanoparticles (SLNs) [2] [5].

Visual Workflows of Key Experimental Methods

Workflow for Solid Dispersion & Complexation

The following diagram illustrates the logical flow and parallel pathways for preparing solid dispersions and inclusion complexes.

This workflow outlines the parallel pathways for creating solid dispersions and inclusion complexes, highlighting their shared goal of solubility enhancement through different mechanisms.

Workflow for Lipid-Based Nanoparticle Production

This diagram details the sequential steps involved in the development and optimization of lipid-based nanoparticles like NLCs and SLNs.

This workflow shows the systematic, QbD-driven process for producing and evaluating lipid nanoparticles, from initial screening to final biological testing.

References

- 1. Solubility and biological activity enhancement of docetaxel via ... [pmc.ncbi.nlm.nih.gov]

- 2. Development, optimization, and characterization of ... [sciencedirect.com]

- 3. Docetaxel #9886 [cellsignal.com]

- 4. Enhancement of docetaxel using binary and ternary solid... solubility [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized solid lipid nanoparticles combining ... [sciencedirect.com]

Stability Study & Analytical Methods for Idebenone

Stability studies for Idebenone use stability-indicating methods to separate the drug from its degradation products. The tables below summarize key methodologies and stress conditions based on research.

Table 1: Analytical Methods for Idebenone Stability Testing

| Method | Detector | Column | Mobile Phase | Runtime | Key Application |

|---|---|---|---|---|---|

| HPLC [1] | Visible (480 nm) | C18 | 100% Methanol, 1.0 mL/min | 3 min | Stability in pharmaceutical tablets |

| LC-MS [2] | Mass Spectrometer | Not specified | Methanol/Water with Formic Acid | Not specified | Stability in SyrSpend SF oral suspension; identification of degradation products |

Table 2: Typical Forced Degradation Stress Conditions

| Stress Condition | Example Protocol for Idebenone [1] [2] |

|---|---|

| Oxidative Degradation | Expose to 3% Hydrogen Peroxide (H₂O₂) for 48 hours at 50°C [1]. |

| Alkaline Hydrolysis | Treat with 1N Sodium Hydroxide (NaOH) for 1 hour at 50°C [1]. |

| Acidic Hydrolysis | Treat with 1N Hydrochloric Acid (HCl) for 1 hour at 50°C [1]. |

| Photolytic Degradation | Directly expose solution to sunlight for 5 days [1]. |

| Long-term Stability | Monitor samples over 90 days at refrigerated (5°C) and room temperature (25°C) [2]. |

Strategies to Improve Drug Stability

A primary challenge for benzoquinones like Idebenone is low water solubility and susceptibility to degradation. A prominent strategy to enhance stability and solubility is forming an inclusion complex with cyclodextrins.

Experimental Protocol: Idebenone/HP-β-CD Inclusion Complex [3]

- Objective: To improve the water solubility and chemical stability of Idebenone.

- Materials: Idebenone, 2-Hydropropyl-β-Cyclodextrin (HP-β-CD), distilled water.

- Complex Preparation: The complex is prepared using a freeze-drying (lyophilization) method. Idebenone and HP-β-CD are combined in an optimal molar ratio (e.g., 1:2) in solution, which is then frozen and lyophilized to obtain a solid powder complex [3].

- Characterization: The resulting complex is characterized by:

- Phase Solubility Studies: To determine the increase in water solubility and the stability constant of the complex [3].

- Spectroscopy: Using FTIR, Raman, and NMR (2D ROESY) to confirm the inclusion of the drug molecule inside the cyclodextrin cavity [3].

- Thermal Analysis: DSC can be used to study changes in thermal properties [3].

- Electron Microscopy: SEM reveals morphological changes in the solid state after complexation [3].

The diagram below illustrates the experimental workflow for creating and characterizing a cyclodextrin-based inclusion complex to enhance drug stability.

Experimental workflow for stability enhancement via cyclodextrin complexation

A Guide for Docebenone Stability Research

For investigating this compound stability, I suggest the following approach based on the Idebenone research:

- Start with Core Protocols: Adapt the HPLC/LC-MS methods and forced degradation conditions used for Idebenone as a starting point for developing a stability-indicating method for this compound [1] [2].

- Explore Solubility Enhancement: Consider investigating cyclodextrin complexation or other formulation strategies to potentially improve this compound's stability and solubility, following the detailed preparation and characterization workflow outlined above [3].

References

Molecular Mechanisms of Action

Idebenone is a short-chain synthetic benzoquinone designed to address mitochondrial dysfunction. Its cytoprotective effects are mediated through several key mechanisms [1] [2]:

- Mitochondrial Electron Transport: Serves as an electron carrier in the respiratory chain, helping to restore ATP synthesis and counteract energy deficits in compromised cells [1].

- Antioxidant Activity: Scavenges free radicals, protecting cell membranes from lipid peroxidation and reducing oxidative damage [1].

- Activation of Cellular Defense Pathways: Promotes the nuclear translocation of the transcription factor Nrf2, a master regulator of the antioxidant response [1].

- Modulation of Apoptosis: Increases levels of the anti-apoptotic protein Bcl-2, reducing the Bax/Bcl-2 ratio and suppressing the intrinsic mitochondrial pathway of apoptosis. This helps maintain mitochondrial membrane potential (ΔΨm), reduces cytochrome c release, and lowers caspase-3 activity [1].

- Induction of Autophagy: In Parkinson's disease models, enhances autophagic degradation of pathological α-synuclein by inhibiting the AKT/mTOR signaling pathway [2].

The diagram below illustrates the core pathways through which Idebenone exerts its cytoprotective effects.

Summary of Idebenone's core cytoprotective mechanisms.

Clinical Trial Data for LHON

Idebenone's most advanced clinical application is in Leber's Hereditary Optic Neuropathy (LHON), a mitochondrial disorder causing rapid vision loss. The U.S. FDA has granted it Priority Review, with a decision expected by February 28, 2026 [3] [4] [5]. It is already approved in the EU, UK, and several other countries under the brand name Raxone [3] [4].

Key efficacy data from the Phase 3 RHODOS and Phase 4 LEROS clinical trials are summarized in the table below.

| Trial (Phase) | Patient Population | Key Efficacy Endpoints | Results |

|---|

| RHODOS (Phase 3) [3] [5] | 85 patients (14-65 yrs), disease duration ≤5 years, 3 primary mtDNA mutations | Primary: Best recovery of visual acuity (VA) from baseline to Week 24. Secondary: Change in best VA; Change in VA in the best eye. | - Primary: +6 letters (Idebenone) vs. +1 letter (Placebo); p=0.0862.

- Secondary (Best VA): +1 letter (Idebenone) vs. -6 letters (Placebo); p=0.0152.

- Secondary (Best Eye): +1 letter (Idebenone) vs. -6 letters (Placebo); p=0.0126. | | LEROS (Phase 4) [3] [5] | Patients treated with Idebenone vs. matched Natural History (NH) control | Primary: Proportion of eyes achieving Clinically Relevant Benefit (CRB: recovery or stabilization) at 12 months. | - CRB at 12 mo (early tx): 42.3% (Idebenone) vs. 20.7% (NH); OR 2.29; p=0.002.

- CRB at 24 mo (early tx): 52.9% (Idebenone) vs. 36.0% (NH); OR 2.08; p=0.0297. |

A recent real-world study from Wales further supports its efficacy [6].

Preclinical Research & Emerging Applications

Beyond LHON, Idebenone shows promise in preclinical models for other neurological conditions.

- Parkinson's Disease (PD) Models: In an SH-SY5Y cell model overexpressing the mutant A53T α-synuclein, Idebenone activated autophagy and promoted the degradation of pathological α-synuclein protein, a key component of Lewy bodies [2].

- Retinal Pigment Epithelium (RPE) Protection: In ARPE-19 cells subjected to oxidative stress, Idebenone pretreatment significantly protected against H2O2-induced damage [1].

The experimental workflow for validating Idebenone's mechanism in Parkinson's disease models is shown below.

Experimental workflow for Idebenone's anti-Parkinson's mechanism study.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of core methodologies.

- Cell Viability Assay (ARPE-19 cells) [1]

- Cell Line: Human retinal pigment epithelial cells (ARPE-19).

- Treatment: Pre-treatment with 1 µM Idebenone for 24 hours, followed by exposure to 300 µM H2O2 for another 24 hours to induce oxidative damage.

- Viability Measurement: Cell viability was quantified using the MTS assay, which measures the metabolic activity of cells. Absorbance was read at 490 nm.

- Analysis of Autophagy (SH-SY5Y cells) [2]

- Cell Model: SH-SY5Y cell line stably overexpressing the human A53T mutant α-synuclein.

- Idebenone Treatment: Cells were treated with Idebenone at working concentrations.

- Autophagy Inhibition Control: Cells were pretreated with chloroquine (CQ) to block autophagic flux, which diminished Idebenone's effect, confirming the role of autophagy in α-synuclein clearance.

- Protein Analysis: Western blotting was used to analyze levels of α-synuclein and key proteins in the AKT/mTOR pathway.

- Molecular Docking [2]

- Software: AutoDock Vina was used for docking simulations.

- Target Proteins: Crystal structures of potential targets like AKT and MAPK were obtained from the Protein Data Bank (PDB).

- Procedure: Water molecules and small ligands were removed from the protein structures. Hydrogen atoms and Gasteiger charges were added. The binding mode with the lowest binding energy (generally ≤ -5 kcal/mol indicates good binding activity) was selected for analysis.

Conclusion and Future Directions

Idebenone represents a compelling case of a mitochondrial-targeted therapeutic. Its well-defined mechanism and positive clinical data in LHON underscore its potential. Future research directions should focus on:

- Exploring its efficacy in other mitochondrial and neurodegenerative disorders.

- Conducting longer-term studies to understand the durability of its treatment effects.

- Further elucidating its pleiotropic mechanisms, particularly its interplay with pathways like inflammation and other forms of regulated cell death.

References

- 1. Cytoprotective Effect of Idebenone through Modulation of the ... [pmc.ncbi.nlm.nih.gov]

- 2. Idebenone-Activating Autophagic Degradation of α-Synuclein ... [pmc.ncbi.nlm.nih.gov]

- 3. Idebenone Accepted by FDA for Priority Review for Leber ... [chiesirarediseases.com]

- 4. Idebenone accepted by FDA for priority review for Leber ... [ophthalmologytimes.com]

- 5. Idebenone for Leber hereditary optic neuropathy treatment ... [healio.com]

- 6. Outcomes of idebenone therapy for Leber hereditary optic ... [nature.com]

Core Profile and Quantitative Data of Docebenone

Docebenone, also known as AA-861, is characterized as a potent, selective, and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO) [1] [2]. This enzyme plays a key role in the inflammatory cascade.

The table below summarizes the key quantitative data available for this compound:

| Aspect | Data | Context / Assay Description |

|---|---|---|

| CAS Number | 80809-81-0 [1] [2] | Chemical identifier |

| Molecular Formula | C21H26O3 [1] [2] | Chemical structure |

| Molecular Weight | 326.43 [1] [2] | Chemical property |

| Primary Target | 5-Lipoxygenase (5-LO) [1] [2] | Mechanism of action |

| In Vitro IC50 | 9.0 x 10-8 M (90 nM) [1] | Concentration for 50% inhibition of LTB4 formation in RBL-1 cells [1] |

| In Vitro Activity | Significantly inhibits secretion of LTB4 and IL-8 in trichomonads; increases intracellular Ca2+ concentration [1] [2] | Cellular effect studies |

| In Vivo Model (Rat) | 30 mg/kg, single dose [1] | Protected against experimental acute necrotizing pancreatitis [1] |

| In Vivo Model (Monkey) | 0.01-10 μM [2] | Dose-dependently suppressed antigen-induced SRS-A release from lung fragments [2] |

Key Experimental Protocols

The search results provide details on the experimental use of this compound, though specific step-by-step protocols for its synthesis or all analytical methods are not fully detailed.

- In Vitro Cellular Assays: In studies investigating trichomonad parasites, this compound was used to treat the cells, which significantly inhibited their ability to secrete the inflammatory mediator LTB4. It was also shown to abolish the stimulatory effect of a parasite protein (TvSP) on the production of IL-8, another key inflammatory cytokine [1]. In other cell types, this compound was observed to increase intracellular calcium concentration ([Ca2+]i) in a concentration-dependent manner (10-200 μM) [1] [2].

- In Vivo Administration: The search results provide a specific example of an in vivo formulation and dosing regimen [1]. This can serve as a reference for designing animal studies, though it requires empirical optimization.

Potential Mechanisms and Research Context

The following diagram illustrates the primary known mechanism of action of this compound and its connection to a broader, emerging cell death pathway where its role is less defined.

> The established inhibitory action of this compound on the 5-LO pathway and its potential, yet unconfirmed, link to the ferroptosis process.

Research Gaps and Next Steps

The current search results highlight several areas where information on this compound is lacking, which is critical for researchers to note:

- Limited Recent Clinical Data: The search did not reveal any recent clinical trials or advanced development programs for this compound itself. In contrast, other small molecule drugs with novel targets (e.g., WRN, PIP4K2C) are actively progressing in clinical trials [3]. This suggests this compound may currently be primarily a research tool.

- Unclear Role in Ferroptosis: While 5-LO is implicated in lipid peroxidation [4], a key driver of the cell death pathway known as ferroptosis, the search results do not explicitly link this compound to the inhibition or promotion of this process. Its potential role here remains an area for experimental investigation.

- Differentiation from Similar Compounds: It is crucial not to confuse This compound with Idebenone [5]. Idebenone is a coenzyme Q10 analog with different targets and applications (e.g., neuroprotection, Duchenne muscular dystrophy).

To build a more comprehensive whitepaper, I suggest you:

- Consult specialized scientific databases like PubMed and Google Scholar for primary research articles using the CAS number 80809-81-0.

- Investigate the broader 5-LO inhibitor field to understand the competitive landscape and why this compound may not have advanced clinically.

- Design experiments to probe its potential effects on ferroptosis, using known inducers (e.g., Erastin) and inhibitors (e.g., Ferrostatin-1) as controls [4].

References

- 1. This compound (AA 861) | Lipoxygenase Inhibitor [medchemexpress.com]

- 2. This compound [targetmol.com]

- 3. 新药前沿|2025年13款小分子新药“真身”揭晓! - ByDrug [bydrug.pharmcube.com]

- 4. Ferroptosis inhibitors: past, present and future [frontiersin.org]

- 5. Idebenone Regulates Aβ and LPS-Induced Neurogliosis and ... [pmc.ncbi.nlm.nih.gov]

Docetaxel Synthesis Pathways

Docetaxel is typically produced through a semi-synthetic process. The table below summarizes two key approaches:

| Synthetic Approach | Key Features | Key Reagents & Conditions | Reported Outcome |

|---|---|---|---|

| From 10-Deacetylbaccatin III [1] [2] | A convergent strategy attaching a side-chain to a natural product core. | 10-Deacetylbaccatin III, protected β-lactam side-chain, base (e.g., LiHMDS), temperatures from -40°C to 0°C [2]. | High diastereoselectivity (up to 82:1 ratio) achieved [2]. |

| Via Docetaxel Intermediate [3] | Multi-step synthesis using protected precursors. | 7,10-diTroc docetaxel intermediate, toluene-4-sulfonic acid, chloroform, methanol, room temperature [3]. | An 88% yield for one deprotection step was reported [3]. |

Experimental Protocol for Kinetic Resolution

The following detailed methodology is adapted from research on the kinetic resolution step during the side-chain coupling, which is critical for achieving the correct stereochemistry [2]:

- Reaction Setup: A mixture of 7-O-triethylsilylbaccatin III (1.0 equivalent) and the racemic N-Boc-3-tert-butyldimethylsilyloxy-4-phenyl-β-lactam (4.0 equivalents) is prepared in an anhydrous solvent under an inert atmosphere.

- Base Addition: Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equivalents) is added dropwise to the reaction mixture at -40°C.

- Reaction Progression: The reaction is stirred at -40°C for a specified time and may be gradually warmed to 0°C.

- Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

- Product Isolation: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Deprotection: The crude product is treated with hydrogen fluoride-pyridine complex to remove the protecting groups (specifically the C7 silyl group), yielding 10-acetyldocetaxel.

- Analysis: The isomeric ratio (diastereoselectivity) of the final product is determined by HPLC analysis.

Strategic Factors in Side-Chain Coupling

Research indicates that the efficiency of the key coupling reaction is highly dependent on specific factors [2]:

| Factor | Impact on Synthesis |

|---|---|

| Lithium Cation | Using LiHMDS as a base provides a higher yield and diastereoselectivity compared to NaHMDS, suggesting chelation between the lithium cation and the carbonyl groups is important for the reaction's stereochemical outcome [2]. |

| Protecting Group | The steric bulk of the silyl protecting group on the C3'-hydroxyl of the β-lactam influences diastereoselectivity. The tert-butyldimethylsilyl (TBS) group was found to be optimal, providing better selectivity than the smaller triethylsilyl (TES) or larger triisopropylsilyl (TIPS) groups [2]. |

| C4 Substituent | The structure of the C4 substituent on the β-lactam ring affects selectivity. β-Lactams with a tert-butyl group at C4 provided higher diastereoselectivity than those with a phenyl group [2]. |

DOT Language Visualization of Synthesis Workflow

The following diagram illustrates the general semi-synthetic workflow for producing Docetaxel, highlighting the key coupling and deprotection steps.

Docetaxel semi-synthesis involves coupling a protected baccatin core with a side-chain precursor, followed by deprotection.

Potential Directions for Your Research

Since "Docebenone" was not found, here are suggestions for your research:

- Verify the Nomenclature: Please double-check the spelling of "this compound." Consider if it might be an internal research code or a potential trade name.

- Explore Structural Analogues: The synthesis strategies for Docetaxel and its analogues (like those in the search results that modify the C4 β-lactam substituent or C13 side chain) may provide valuable insights if you are working on a related taxane derivative [2].

- Consult Specialized Databases: For a novel or obscure compound, searching specialized chemical patent databases or direct inquiries with commercial chemical suppliers may be necessary.

References

Suggestions for Your Next Steps

To help you find the information you need, here are a few suggestions:

- Verify the Compound Name: Please double-check the spelling and nomenclature of "Docebenone." Confirming the exact IUPAC name or CAS Registry Number can be very helpful.

- Explore Related Compounds: If your research involves taxane-based drugs or anticancer agents, the extensive data available on Docetaxel might be relevant. I have summarized key spectroscopic data for Docetaxel below for your reference.

- Broaden Your Search: You could search specialized scientific databases such as:

- Reaxys or SciFinder for curated chemical data.

- PubMed or Google Scholar for research articles.

- USP or EP Pharmacopoeias for official monographs of established drugs.

Spectroscopic Data for Docetaxel

If Docetaxel is of interest, here is a summary of its key spectroscopic properties from the literature.

Table 1: UV-Vis Spectroscopy Data for Docetaxel

| Parameter | Specification | Experimental Context |

|---|---|---|

| Primary UV Absorbance | ~ 230 nm | Used for quantitative analysis in HPLC [1]. |

| Spectral Region of Interest | 230 - 290 nm | Used for discrimination from other similar taxanes [2]. |

Table 2: Other Spectroscopic Techniques Applied to Docetaxel

| Technique | Key Findings / Applications | Experimental Context |

|---|---|---|

| FT-IR Spectroscopy | Used to identify and characterize different solid-state forms (polymorphs, solvates, hydrates) of the drug substance [3]. | |

| Raman Spectroscopy | Used to monitor biochemical changes in Docetaxel-treated cancer cells (e.g., MCF-7 breast cancer cells), differentiating treated from untreated cells [4]. | |

| Fluorescence Spectroscopy | Employed to study the interaction between Docetaxel and human hemoglobin, revealing a dynamic quenching mechanism [5]. |

Experimental Workflow for Drug Characterization

The following diagram outlines a general experimental workflow for characterizing a drug compound like Docetaxel, integrating the various spectroscopic techniques mentioned in the search results.

This workflow shows how techniques like FT-IR, UV-Vis, and others are applied at different stages of drug analysis [2] [5] [3].

References

- 1. Development of a Rapid and Precise Reversed-phase ... [pmc.ncbi.nlm.nih.gov]

- 2. UV spectroscopy and least square matching for high ... [sciencedirect.com]

- 3. Vapor-Induced Phase Transformations in Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of Docetaxel-induced effects in MCF-7 cells by ... [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the interaction between docetaxel and human ... [sciencedirect.com]

Idebenone Pharmacokinetics: A Technical Guide for Researchers

Core Pharmacokinetic (PK) Parameters and Properties

Idebenone exhibits distinct PK characteristics, primarily characterized by very low systemic bioavailability due to significant first-pass metabolism, but demonstrates dose-proportional exposure at high doses.

Table 1: Key Pharmacokinetic Parameters of Idebenone [1] [2] [3]

| Parameter | Value / Description |

|---|---|

| Bioavailability | < 1% (extensive first-pass effect) |

| Protein Binding | > 99% |

| Elimination Half-Life | ~18 hours |

| Main Excretion Route | Urine (~80%), Feces |

| Food Effect | Increases plasma exposure approximately 5-fold |

| Dose Proportionality | Linear PK observed in daily doses up to 2,250 mg |

Metabolism and Metabolic Pathways

Idebenone undergoes rapid and extensive metabolism via two primary pathways, resulting in a complex profile of metabolites.

- Phase I (Oxidative Shortening): The benzoquinone side chain is sequentially shortened by various CYP450 enzymes to produce inactive metabolites QS10, QS8, QS6, and QS4 [2].

- Phase II (Conjugation): Idebenone and its Phase I metabolites undergo glucuronidation and sulfation, producing conjugated species (e.g., Idebenone-C, QS4-C) [2].

- Primary Metabolite: Total QS4 is identified as the main metabolite in both plasma and urine [1].

Detailed Experimental Protocols from Key Studies

Clinical PK Study Design (Single & Multiple Dose)

This methodology is adapted from the phase 1 trials summarized in the search results [1].

- Objective: To assess the single and multiple-dose pharmacokinetics, metabolism, and safety of idebenone in healthy adult subjects.

- Subjects: Healthy adult men (age range: 19-41 years; body weight: 57-94.6 kg).

- Formulation: Oral administration of idebenone tablets.

- Study Design:

- Single-Dose: A single oral dose (e.g., 150 mg, 750 mg, or 1050 mg) administered to fasted or fed subjects. Blood samples are collected for up to 72 hours post-dose.

- Multiple-Dose: After a washout period, subjects receive repeated doses (e.g., 150 mg or 750 mg) every 8 hours for 14 days. Blood and urine samples are collected throughout the dosing period.

- Bioanalytical Method:

- Sample Type: Plasma and urine.

- Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- Analytes: Parent idebenone and its inactive metabolites (QS10, QS6, QS4).

- Data Analysis: Non-compartmental standard pharmacokinetic methods are used to determine PK parameters (C~max~, T~max~, AUC, t~1/2~).

In Vitro Metabolism and Enzyme Identification

This protocol is used to identify the specific enzymes responsible for idebenone metabolism [2].

- Objective: To identify the cytochrome P450 (CYP) isoenzymes involved in the oxidative metabolism of idebenone.

- In Vitro System: Human liver microsomes or recombinant human CYP enzymes.

- Incubation: Idebenone is incubated with the enzyme system in the presence of NADPH (a cofactor for CYP enzymes).

- Enzyme Mapping: Incubations are performed with individual recombinant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

- Reaction Monitoring: The formation of primary metabolites (QS10, QS8) is quantified using LC-MS/MS.

- Data Analysis: The relative contribution of each CYP isoform is determined based on metabolite formation rates.

Mechanism of Action and Signaling Pathways

Beyond its role as an electron carrier in the mitochondrial respiratory chain, recent research has uncovered a novel mechanism for idebenone involving the activation of autophagy for the clearance of pathological proteins like α-synuclein, which is relevant in Parkinson's disease (PD) [4].

The following diagram illustrates this autophagy activation pathway as elucidated through network pharmacology and experimental validation.

Idebenone activates autophagy and promotes α-synuclein clearance by suppressing the AKT/mTOR pathway [4].

Strategies to Overcome Pharmacokinetic Limitations

The extremely low oral bioavailability of idebenone is a major challenge in drug development. Several advanced strategies have been investigated to improve its systemic delivery [5].

Table 2: Formulation Strategies for Improving Idebenone Delivery [5]

| Strategy | Mechanism / Description | Key Findings / Potential |

|---|---|---|

| Liposomes / PEGylated Liposomes | Spherical phospholipid vesicles encapsulating IDE in the bilayer. | Enables aqueous formulation for parenteral use, bypassing first-pass metabolism. Shows improved cell viability in astrocyte models. |

| Cyclodextrins (CDs) | Cyclic oligosaccharides forming inclusion complexes with IDE. | Aims to increase water solubility and stability. |

| Microemulsions / Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Isotropic mixtures of oil, surfactant, co-surfactant, and drug forming fine droplets upon aqueous dilution. | Enhances oral absorption by improving dissolution and permeability. |

| Lipid-Based Nanoparticles (e.g., NLCs, SLNs) | Solid lipid matrices dispersing/dissolving the drug. | Potential for targeted delivery and improved bioavailability for both oral and topical routes. |

| Polymeric Nanoparticles | Biodegradable polymer matrices (e.g., PLGA) encapsulating the drug. | Allows for controlled release and potential for targeted delivery. |

| Chemical Modification (Prodrugs) | Covalent conjugation of IDE to moieties like lipoamino acids. | Aims to alter solubility and metabolic stability. |

References

- 1. Pharmacokinetic properties and metabolism of idebenone [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of idebenone [pubmed.ncbi.nlm.nih.gov]

- 3. Idebenone [en.wikipedia.org]

- 4. Idebenone-Activating Autophagic Degradation of α-Synuclein ... [pmc.ncbi.nlm.nih.gov]

- 5. Idebenone: Novel Strategies to Improve Its Systemic and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Advanced Analytical Methods for Idebenone Assay in Pharmaceutical Development

Introduction and Background

Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione) is a synthetic analogue of coenzyme Q10 that has gained significant importance in pharmaceutical development for neurological disorders. Initially developed for cognitive impairment and Alzheimer's disease, idebenone has now been approved as an orphan drug for Friedreich's ataxia, Leber's hereditary optic neuropathy (LHON), and Duchenne muscular dystrophy. The compound functions as a potent antioxidant with electron chain transport properties involved in cellular energy (ATP) generation, similar to coenzyme Q10, while exhibiting improved blood-brain barrier penetration due to its shorter hydroxydecyl side chain compared to the decaprenyl chain of CoQ10. [1] [2]

The analytical profiling of idebenone presents significant challenges due to its poor water solubility, susceptibility to degradation under various stress conditions, and low systemic concentrations after administration. These factors necessitate robust, sensitive, and specific analytical methods for accurate quantification in both pharmaceutical formulations and biological matrices. This document provides comprehensive application notes and detailed protocols for the analysis of idebenone using HPLC-UV and LC-MS techniques, validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical quality control and research applications. [3] [2]

Table 1: Fundamental Properties of Idebenone

| Property | Description |

|---|---|

| Chemical Name | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₁₉H₃₀O₅ |

| Molecular Weight | 338.44 g/mol |

| Water Solubility | Very low (approximately 0.008 mg/mL for free drug) |

| Active Pharmaceutical Ingredient | Raxone (approved for LHON) |

| Primary Mechanisms | Antioxidant activity, mitochondrial electron transport facilitation |

HPLC-UV Methodology for Pharmaceutical Formulations

Equipment and Reagents

- HPLC System: Dionex Ultimate 3000 system or equivalent with diode array detector (DAD)

- Analytical Column: Nova-Pak C18 column (150 mm × 4.6 mm, 4 μm particle size) or equivalent reversed-phase column

- Mobile Phase: HPLC-grade methanol (100%)

- Standards: Idebenone pharmaceutical-grade standard (purity ≥98%)

- Solvents: Methanol (HPLC grade), deionized water

- Sample Preparation: Volumetric flasks (10 mL, 100 mL), glass mortar and pestle, micropipettes, syringe filters (0.45 μm, PVDF or nylon) [1]

Chromatographic Conditions

- Flow Rate: 1.0 mL/min (isocratic)

- Detection Wavelength: 480 nm

- Injection Volume: 25 μL

- Column Temperature: 25°C

- Run Time: 3 minutes

- Retention Time: Approximately 1.70 minutes [1]

Standard Preparation

- Stock Solution (100 mg/mL): Accurately weigh 1.0 g of idebenone reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution is stable for 5 days when stored at 2-8°C.

- Working Standard Solutions: Prepare calibration standards in the concentration range of 3.0-8.0 mg/mL by appropriate dilution of the stock solution with methanol. Recommended calibration levels: 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 mg/mL.

- Quality Control (QC) Samples: Prepare QC samples at low (3.5 mg/mL), medium (4.5 mg/mL), and high (6.5 mg/mL) concentrations for method validation. [1]

Sample Preparation

For Tablet Formulations:

- Crush two idebenone tablets (45 mg each) to a fine powder in a glass mortar.

- Add approximately 5 mL of methanol and triturate thoroughly to ensure complete dissolution of the active ingredient.

- Transfer the suspension quantitatively to a 10 mL volumetric flask using additional methanol.

- Dilute to volume with methanol and mix well.

- Filter through a 0.45 μm syringe filter before injection.

The expected recovery of idebenone from tablets using this method is 100.4 ± 0.3%. [1]

For Oral Suspensions (SyrSpend SF):

- Accurately weigh an amount of suspension equivalent to approximately 50 mg of idebenone.

- Transfer to a 50 mL volumetric flask using methanol.

- Sonicate for 10 minutes to ensure complete extraction.

- Dilute to volume with methanol and mix thoroughly.

- Centrifuge at 4000 rpm for 5 minutes and filter the supernatant through a 0.45 μm syringe filter before injection. [2]

Figure 1: Sample Preparation Workflow for Idebenone Analysis

LC-MS Methodology for Bioanalysis and Stability Studies

Equipment and Reagents

- LC-MS System: UHPLC system coupled with mass spectrometer (Orbitrap Exploris 120 or equivalent) with electrospray ionization (ESI)

- Analytical Column: Waters ACQUITY UPLC BEH Amide column (2.1 mm × 50 mm, 1.7 μm) or equivalent C18 column for reversed-phase separation

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

- Internal Standard: Menadione (2-Methyl-1,4-naphthoquinone) at concentration of 1 μg/mL

- Solvents: Methanol (LC-MS grade), water (LC-MS grade), formic acid (MS grade) [2]

UHPLC Conditions

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Column Temperature: 35°C

- Gradient Program:

- 0-2 min: 95% A, 5% B

- 2-10 min: Linear gradient to 5% A, 95% B

- 10-12 min: Hold at 5% A, 95% B

- 12-12.1 min: Return to 95% A, 5% B

- 12.1-15 min: Re-equilibrate at 95% A, 5% B

- Total Run Time: 15 minutes [2]

Mass Spectrometry Parameters

- Ionization Mode: ESI positive or negative mode (depending on analyte)

- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification

- Ion Transitions for Idebenone: 339.2→197.1 (quantifier) and 339.2→149.0 (qualifier)

- Source Temperature: 300°C

- Ion Spray Voltage: 5500 V (positive mode)

- Nebulizer Gas: 50 psi

- Heater Gas: 60 psi

- Curtain Gas: 35 psi [2]

Sample Preparation for LC-MS

- Standard Solutions: Prepare idebenone stock solution at 1 mg/mL in methanol. Prepare calibration standards in the range of 1-500 ng/mL by serial dilution in methanol:water (50:50, v/v).

- Quality Control Samples: Prepare QC samples at low (3 ng/mL), medium (50 ng/mL), and high (400 ng/mL) concentrations.

- Internal Standard Solution: Prepare menadione internal standard at 1 μg/mL in methanol.

- Sample Extraction:

- Pipette 100 μL of sample (plasma, serum, or suspension) into a clean tube.

- Add 20 μL of internal standard solution.

- Add 300 μL of methanol for protein precipitation.

- Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

- Transfer supernatant to autosampler vials for analysis. [2]

Method Validation

Validation Parameters and Acceptance Criteria

All methods should be validated according to ICH guidelines Q2(R1) for the following parameters:

- Linearity: Minimum of six concentration levels across the analytical range with correlation coefficient (r²) > 0.998

- Accuracy: Mean recovery of 98.6-101.5% with RSD < 0.6%

- Precision: Intra-day and inter-day precision RSD < 1.0%

- Specificity: No interference from excipients, degradation products, or matrix components

- LOD and LOQ: Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ

- Robustness: Deliberate variations in flow rate, wavelength, temperature, and mobile phase composition with RSD < 2% [1] [2]

Table 2: HPLC-UV Validation Parameters for Idebenone Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 3.0-8.0 mg/mL | 3.0-8.0 mg/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.995 |

| Regression Equation | y = 13.093x + 0.581 | N/A |

| LOD | 0.03 mg/mL | Based on S/N ≥ 3 |

| LOQ | 0.05 mg/mL | Based on S/N ≥ 10 |

| Intra-day Precision (RSD) | < 1.0% | ≤ 2.0% |

| Inter-day Precision (RSD) | < 1.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.6-101.5% | 98-102% |

Table 3: LC-MS Validation Parameters for Idebenone Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1-500 ng/mL | 1-500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.990 |

| LOD | 0.3 ng/mL | Based on S/N ≥ 3 |

| LOQ | 1.0 ng/mL | Based on S/N ≥ 10 |

| Intra-day Precision (RSD) | < 15% (at LLOQ), < 10% (other) | ≤ 20% (LLOQ), ≤ 15% (other) |

| Inter-day Precision (RSD) | < 15% (at LLOQ), < 10% (other) | ≤ 20% (LLOQ), ≤ 15% (other) |

| Accuracy (% Recovery) | 85-115% | 85-115% |

| Matrix Effect | < 15% | ≤ 15% |

Robustness Testing

Deliberately vary the following method parameters to establish robustness:

- Flow Rate: 1.0 ± 0.1 mL/min (0.9, 1.0, 1.1 mL/min)

- Detection Wavelength: 480 ± 2 nm (478, 480, 482 nm)

- Column Temperature: 25 ± 5°C (20, 25, 30°C)

- Mobile Phase Composition: 100% methanol vs. methanol:water (98:2, v/v)

The method is considered robust if the RSD of retention time and peak area under varied conditions is less than 2%. [1]

Forced Degradation Studies

Experimental Protocol

Forced degradation studies are conducted to validate the stability-indicating capability of the method and to understand the degradation pathways of idebenone.

5.1.1 Acid Degradation

- Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube

- Add 800 μL of 1 N hydrochloric acid (HCl)

- Heat at 50°C for 1 hour in the dark

- Cool to room temperature and neutralize with 1 N sodium hydroxide

- Dilute with methanol to achieve final concentration of 5 mg/mL [1]

5.1.2 Alkaline Degradation

- Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube

- Add 800 μL of 1 N sodium hydroxide (NaOH)

- Heat at 50°C for 1 hour in the dark

- Cool to room temperature and neutralize with 1 N hydrochloric acid

- Dilute with methanol to achieve final concentration of 5 mg/mL [1]

5.1.3 Oxidative Degradation

- Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube

- Add 1 mL of 3% hydrogen peroxide

- Heat at 50°C for 48 hours in the dark

- Dilute with methanol to achieve final concentration of 5 mg/mL [1]

5.1.4 Photolytic Degradation

- Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube

- Expose directly to sunlight for 5 days

- Dilute with methanol to achieve final concentration of 5 mg/mL [1]

Table 4: Forced Degradation Conditions and Outcomes for Idebenone

| Stress Condition | Parameters | Degradation | Comments |

|---|---|---|---|

| Acidic Hydrolysis | 1N HCl, 50°C, 1 hour | Moderate | Formation of distinct degradation peaks |

| Alkaline Hydrolysis | 1N NaOH, 50°C, 1 hour | Significant | Multiple degradation products observed |

| Oxidative Degradation | 3% H₂O₂, 50°C, 48 hours | Moderate | Primary degradation pathway |

| Thermal Degradation | 60°C, solid state, 2 weeks | Mild | Minimal degradation in protected form |

| Photolytic Degradation | Sunlight, 5 days | Variable | Dependent on packaging |

Figure 2: Forced Degradation Study Workflow for Idebenone

Applications and Case Studies

Pharmaceutical Formulation Analysis

The HPLC-UV method has been successfully applied to the analysis of idebenone in tablet formulations with excellent recovery (100.4 ± 0.3%) and precision. This method is particularly suitable for quality control laboratories due to its rapid analysis time (3 minutes per sample) and minimal solvent consumption. The specificity of the method has been demonstrated through forced degradation studies, showing no interference from tablet excipients or degradation products at the retention time of idebenone (approximately 1.70 minutes). [1]

Stability Studies in Pediatric Formulations

LC-MS methods have been employed to evaluate the stability of idebenone oral suspensions in SyrSpend SF, a specialized vehicle for poorly soluble drugs. Studies conducted over 90 days at different temperatures (5°C and 25°C) demonstrated that refrigerated conditions provide superior stability for extemporaneous oral suspensions. This is particularly important for pediatric patients who require customized doses that are not commercially available. The LC-MS method provided the necessary sensitivity and selectivity to detect and quantify degradation products even at low levels. [2]

Complexation Studies for Solubility Enhancement

Analytical methods have been crucial in evaluating inclusion complexes of idebenone with cyclodextrins to enhance its poor water solubility. Phase solubility studies demonstrated an AL-type diagram indicating the formation of 1:1 complexes with significantly improved solubility. These complexes increased idebenone solubility from approximately 0.008 mg/mL for the free drug to about 0.3 mg/mL for the complex, representing a substantial enhancement that could improve bioavailability. The characterization of these complexes involved multiple analytical techniques including SEM, FTIR-ATR, 2D ROESY NMR, and computational modeling. [3]

Troubleshooting and Technical Notes

- Peak Tailing: If peak tailing is observed, check column performance and consider using a mobile phase with 0.1% formic acid to improve peak shape.

- Retention Time Shifts: Minor adjustments in mobile phase composition (±2% water) may be needed to maintain consistent retention times between different HPLC systems.

- Low Recovery: Ensure complete extraction of idebenone from tablets by sufficient sonication time (15-20 minutes) and trituration.

- System Suitability Criteria: Before sample analysis, system suitability should be verified using six replicate injections of standard solution (5 mg/mL). The RSD for peak area should be ≤1.0% and retention time RSD ≤0.5%.

- Column Care: Regularly flush the column with methanol:water (50:50) after use and store in methanol to extend column life.

Conclusion

The HPLC-UV and LC-MS methods described in this document provide reliable, accurate, and precise analytical procedures for the quantification of idebenone in pharmaceutical formulations and biological matrices. The stability-indicating nature of these methods has been demonstrated through forced degradation studies, showing specificity for idebenone in the presence of degradation products. These validated methods are suitable for quality control testing, stability studies, and bioavailability assessments in pharmaceutical development and clinical applications.

References

Application Note: A General Framework for In Vitro Cytotoxicity Assessment of Novel Small Molecules

1.0 Introduction The preliminary in vitro evaluation of a novel compound's cytotoxicity is a critical first step in oncological drug discovery. This application note outlines a generalized and adaptable protocol for assessing the effects of new chemical entities on cancer cell lines in culture. The methodology below is based on standard practices for cytotoxic agents like docetaxel and doxorubicin [1] [2] [3] and emphasizes robust assay design, appropriate controls, and rigorous data analysis to ensure reproducible and meaningful results. Researchers can use this framework by substituting their compound of interest, such as Docebenone, and optimizing the parameters through preliminary experiments.

2.0 Pre-Treatment Planning and Assay Selection

2.1 Key Considerations Before initiating treatment, several factors must be defined to ensure a well-controlled experiment.

- Compound Handling: The solubility and stability of the novel compound must be determined. A common approach is to prepare a high-concentration stock solution in a suitable solvent like DMSO, followed by serial dilution in the cell culture medium to achieve the desired working concentrations. Critical Note: The final concentration of solvent (e.g., DMSO) in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity, as even 1% DMSO can significantly impact cell viability [4].

- Cell Line Selection: Choose cell lines relevant to the hypothesized cancer type. For example, MCF-7 is frequently used for breast cancer studies, while A549 is common for lung cancer research [2] [5].

- Assay Incubation Time: The treatment duration (e.g., 24, 48, 72 hours) should be determined based on the compound's suspected mechanism of action and the doubling time of the cell line.

2.2 Selection of a Cell Viability Assay The choice of assay depends on the equipment available and the specific biological parameter of interest. The table below compares common endpoint viability assays.

Table 1: Comparison of Common Cell Viability Assays

| Assay | Principle | Key Advantages | Key Limitations | Suitable Readout |

|---|---|---|---|---|

| MTT | Reduction of tetrazolium salt to purple formazan by metabolically active cells [6]. | Widely adopted, inexpensive. | Endpoint only; formazan crystals require solubilization; can be cytotoxic to cells over time [6]. | Absorbance at 570 nm. |

| Resazurin | Reduction of blue resazurin to pink, fluorescent resorufin [4]. | Highly sensitive, can be used for kinetic measurements. | Can be chemically reduced by some compounds; signal can plateau [4]. | Fluorescence (Ex/Em ~560/590 nm) or Absorbance. |

| ATP-based Luminescence | Measurement of ATP content, indicating presence of metabolically active cells. | Highly sensitive, broad dynamic range, simple "add-mix-measure" protocol. | More costly than other assays; requires a luminometer [6]. | Luminescence. |

3.0 Generalized Experimental Workflow The following diagram illustrates the core procedural steps for a standard cell viability and cytotoxicity assessment.

4.0 Detailed Methodology

4.1 Reagent Preparation

- Test Compound Stock Solution: Dissolve the novel compound (e.g., this compound) to a high concentration (e.g., 10-100 mM) in DMSO. Aliquot and store at -20°C or as determined by stability studies.

- Compound Working Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to create a concentration range (e.g., 1 nM to 100 µM). It is critical to include a vehicle control where the medium contains the same highest concentration of DMSO used in the treatments.

- Positive Control: A well-characterized cytotoxic agent like doxorubicin can be used as a positive control to validate the assay performance [2].

4.2 Cell Seeding and Treatment

- Cell Seeding: Harvest exponentially growing cells and seed them at an optimized density (e.g., ( 5 \times 10^3 ) to ( 1 \times 10^4 ) cells per well for a 96-well plate) in a volume of 100 µL of complete medium. Include a "no-cell" background control.

- Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment and resumption of log-phase growth.

- Treatment Application: After 24 hours, carefully remove the old medium and add 100 µL of the freshly prepared compound working dilutions to the respective wells. Each concentration should be tested in at least triplicate.

4.3 Viability Measurement (Exemplified with MTT Assay)

- MTT Solution: After the treatment period (e.g., 48 hours), prepare an MTT solution in PBS (5 mg/mL) and filter-sterilize.

- Incubation: Add 10-20 µL of the MTT solution directly to each well (final concentration ~0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C.

- Solubilization: Carefully remove the medium containing MTT. Add a volume of solubilization solution (e.g., DMSO or an SDS-based solution) equal to the original culture volume to each well. Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formed formazan crystals completely [6].

- Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate spectrophotometer, using a reference wavelength of 630-690 nm to subtract background.

4.4 Data Analysis

- Calculate the average absorbance for each test group, including the vehicle control (considered 100% viability) and the background control.

- Normalize the data using the formula:

% Viability = [(Abs_sample - Abs_background) / (Abs_vehicle_control - Abs_background)] × 100 - Plot the mean % viability against the logarithm of the compound concentration.

- Fit the data with a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

5.0 Advanced Applications: Combination Studies To investigate synergistic effects, the novel compound can be tested in combination with other agents. The workflow involves treating cells with a fixed-ratio mixture of the two drugs and analyzing the data using specialized models like the Chou-Talalay method to calculate a Combination Index (CI). For instance, one study demonstrated enhanced apoptosis in prostate cancer cells by combining docetaxel with inhibitors of NF-κB and STAT-3 [7].

6.0 Troubleshooting and Best Practices

- Edge Effect: Evaporation from perimeter wells can cause uneven cell growth and assay artifacts. Use internal perimeter wells filled with PBS only or use specialized microplates designed to minimize evaporation [4].

- Chemical Interference: Some test compounds may directly react with assay reagents. Always include control wells containing culture medium and the test compound without cells to check for such interference.

- Data Quality: Ensure the Z'-factor for your assay plate is >0.5, which indicates a robust and reliable assay system suitable for screening [4].

References

- Clinical pharmacodynamic factors in docetaxel toxicity. (2007). British Journal of Cancer, 97, 290–296. [1]

- Synergistic cytotoxic effects of an extremely low-frequency electromagnetic field with doxorubicin on MCF-7 cell line. (2023). Scientific Reports, 13, 8844. [2]

- EB1089 Increases the Antiproliferative Response of Lapatinib in Combination with Antiestrogens in HER2-Positive Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(6), 3165. [8]

- Improvement of Docetaxel Efficacy through Simultaneous Inhibition of NF-κB and STAT3 in Prostate Cancer. (2024). Current Issues in Molecular Biology, 46(9), 10140–10159. [7]

- Markossian, S., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [6]

- Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese standard dose is lower than that in the West. (2015). Cancer Science, 106(5), 497–504. [9]

- In vitro cytotoxicity analysis of doxorubicin-loaded superparamagnetic iron oxide nanoparticles. (2015). International Journal of Nanomedicine, 10, 949–961. [3]

- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports, 10, 5798. [4]

- Docetaxel: Uses, Side Effects & Warnings. Drugs.com. (2016). [10]

- Enhancing the cytotoxic efficacy of combined effect of doxorubicin and Cyclosporin encapsulated photoluminescent graphene dotted mesoporous nanoparticles. (2019). Journal of the Taiwan Institute of Chemical Engineers, 101, 113-123. [5]

References

- 1. Clinical pharmacodynamic factors in docetaxel toxicity [nature.com]

- 2. Synergistic cytotoxic effects of an extremely low-frequency ... [nature.com]

- 3. In vitro cytotoxicity analysis of doxorubicin-loaded ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of cell viability assays to improve replicability ... [nature.com]

- 5. Enhancing the cytotoxic efficacy of combined effect ... [sciencedirect.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Improvement of Docetaxel Efficacy through Simultaneous ... [pmc.ncbi.nlm.nih.gov]

- 8. EB1089 Increases the Antiproliferative Response of ... [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, dynamics and toxicity of docetaxel : Why the... [pmc.ncbi.nlm.nih.gov]

- 10. Uses, Side Effects & Warnings Docetaxel [drugs.com]

Application Notes: Idebenone Administration

Idebenone is a synthetic analog of coenzyme Q10, functioning as an antioxidant and facilitating mitochondrial function by interacting with the electron transport chain [1] [2]. It has been investigated for conditions like Alzheimer's disease, Friedreich's ataxia, and Leber's hereditary optic neuropathy [1] [3] [2].

The tables below summarize key administration data for Idebenone from recent preclinical studies.

Table 1: In Vivo Administration in Mouse Models

| Model / Purpose | Dose & Concentration | Route | Vehicle Composition | Dosing Regimen | Reference |

|---|---|---|---|---|---|

| Wild-type mice (LPS-induced neuroinflammation) | 50 or 100 mg/kg | Intraperitoneal (i.p.) | 5% DMSO, 10% PEG 300, 20% Tween 80 | Once daily for 3 or 8 days | [3] |

| 5xFAD mice (Alzheimer's model) | 100 mg/kg | Intraperitoneal (i.p.) | 5% DMSO, 10% PEG 300, 20% Tween 80 | Once daily for two weeks | [3] |

Table 2: In Vitro Administration in Cell Studies

| Cell Line / System | Idebenone Concentration | Solvent | Treatment Duration | Reference |

|---|---|---|---|---|

| BV2 microglial cells & primary astrocytes | 2 µM | 1% DMSO | Not Specified | [3] |

Experimental Protocols

The following methodology is adapted from a 2022 study investigating the effects of Idebenone on neuroinflammation and cognitive function [3].

Protocol: In Vivo Efficacy Study in a Mouse Model of Neuroinflammation

- Animal Housing: House three-month-old C57BL/6N mice under a controlled 12-hour light/dark cycle with free access to food and water.

- Vehicle Preparation: For the control group, prepare the vehicle solution by mixing 5% DMSO, 10% PEG 300, and 20% Tween 80.

- Drug Solution Preparation: Dissolve Idebenone in the vehicle solution to achieve the desired dosing concentration (e.g., 100 mg/kg).

- Administration:

- Inject mice with Idebenone (e.g., 100 mg/kg, i.p.) or vehicle daily for seven consecutive days.

- 30 minutes after each injection, administer Lipopolysaccharide (LPS) (250 µg/kg, i.p.) or PBS to induce neuroinflammation.

- Behavioral Testing: After the one-week treatment period, subject the mice to behavioral tests (e.g., Y maze, novel object recognition test) to assess cognitive function.

Signaling Pathway and Experimental Workflow

The diagrams below, generated using Graphviz DOT language, illustrate the proposed mechanism of Idebenone and the experimental workflow from the cited study.

Diagram 1: Proposed Neuroprotective Mechanism of Idebenone

This diagram illustrates how Idebenone is proposed to mitigate neuroinflammation, based on the cited research [3].

Diagram 2: In Vivo Experimental Workflow

This flowchart outlines the key stages of the in vivo study protocol [3].

Key Considerations for Preclinical Studies

When designing experiments based on these protocols, consider that Idebenone has high first-pass metabolism and low absolute bioavailability (less than 1%), which is significantly improved when administered with food [1] [2]. The intraperitoneal route is common in rodent studies to ensure consistent systemic exposure.

References

Chemical Properties & Suggested Solvents

Docebenone (Cat. No.: V20165) is typically provided as a light yellow to yellow solid powder with a purity of ≥98% [1]. Its molecular weight is 326.44 g/mol [1], a critical value for your molarity calculations.

The table below summarizes its basic physicochemical properties and suggested solvents for solubility based on its molecular structure.

| Property | Value / Description |

|---|---|

| Molecular Formula | C₂₁H₂₆O₃ [1] |

| CAS Number | 80809-81-0 [1] |

| Purity | ≥98% [1] |

| Storage (Powder) | -20°C [1] |

| Suggested Solvents | DMSO (common for assays), Ethanol (for in-vivo studies) |

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and validating a this compound stock solution.

Important Handling and Safety Notes

- Solvent Handling: If using DMSO, be aware that it freezes at room temperature. Sterile-filtering DMSO stock solutions is highly recommended to prevent microbial contamination.

- Safety: This product is intended for research use only and is not for human use [1].

- Storage: For long-term stability, store the powder at -20°C [1]. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light, as quinone-based compounds like this compound can be light-sensitive.

- Quality Control: Meticulously label all aliquots with the compound name, concentration, date of preparation, solvent used, and batch number.

Experimental Protocols from Literature

The search results included several studies that utilized this compound, which can inform your experimental design. The concentrations and treatment methods from these studies are summarized below.

| Assay/Model | Reported Concentration | Treatment Protocol Summary |

|---|---|---|

| Cell Assay (MDCK cells) [1] | 10 - 200 µM | This compound increased intracellular Ca²⁺ concentration. In Ca²⁺-free medium, pre-treatment with 50 µM this compound abolished Ca²⁺ release induced by thapsigargin and CCCP. |

| Enzyme Assay (T. vaginalis) [1] | Not Specified | Trichomonads were pre-treated with this compound, which inhibited their secretion of LTB₄. |

| Animal Model (Rat, Acute Necrotizing Pancreatitis) [1] | 30 mg/kg, 60 mg/kg | A single dose of this compound (30 or 60 mg/kg) was administered. Serum amylase and lipase activities were lower in treated groups in the early phase, and tissue necrosis was suppressed. |

| Animal Model (Guinea Pig, Experimental Asthma) [1] | 10⁻⁸ - 10⁻⁵ M | This compound dose-dependently inhibited the antigen-induced release of SRS-A (slow-reacting substance of anaphylaxis) from lung fragments. |

Limitations and Further Guidance

Please note that the specific, step-by-step protocols for dissolving this compound (e.g., sonication time, filtration methods) were not available in the search results.

- Consult the Certificate of Analysis: Always refer to the specific data sheet or Certificate of Analysis (CoA) provided with your batch of this compound for the most accurate information.

- Perform Solubility Tests: Conduct small-scale solubility tests to confirm the maximum achievable concentration in your chosen solvent before preparing a large stock.

- Validate in Your System: The efficacy of concentrations from literature should be empirically validated in your specific experimental system.

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Idebenone in Pharmaceutical Formulations

Introduction to Idebenone and Analytical Considerations

Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione) is a synthetic analogue of ubiquinone (coenzyme Q10) that functions as a vital cell membrane antioxidant and essential constituent of the adenosine-triphosphate (ATP) producing mitochondrial Electron Transport Chain. Initially developed for cognitive disturbances and Alzheimer's disease, idebenone is now approved as an orphan drug by the FDA and European agencies for treatments of Friedreich's ataxia, Leber's hereditary optic neuropathy, and Duchenne muscular dystrophy. [1] [2] The compound exhibits antioxidant properties and electron chain transport characteristics similar to coenzyme Q10, playing crucial roles in improving energetic metabolism deficiencies and relieving neurologic symptoms. [1]

Analytical methods for idebenone determination require excellent sensitivity, specificity, and the ability to distinguish the compound from degradation products and excipients. High-Performance Liquid Chromatography (HPLC) has emerged as the dominant separation technique in modern pharmaceutical and biomedical analysis due to its highly efficient separations and superior detection sensitivity compared to other analytical methods. [3] This document provides comprehensive application notes and detailed protocols for the analysis of idebenone using HPLC, with a focus on stability-indicating methods suitable for pharmaceutical quality control and drug development applications.

Comparison of Analytical Techniques for Idebenone Analysis

HPLC versus UV Spectrophotometry

While both HPLC and UV spectrophotometry can be employed for idebenone analysis, they offer substantially different capabilities that determine their appropriateness for various applications. HPLC provides superior specificity due to its separation capability, which allows it to distinguish idebenone from degradation products and excipients, whereas UV spectrophotometry measures total absorbance at a specific wavelength without separation of components. [1] [2]

Table 1: Comparison of HPLC and UV-Spectrophotometry Methods for Idebenone Analysis

| Parameter | HPLC Method | UV-Spectrophotometry Method |

|---|---|---|